Cas no 484654-35-5 (2-(4-pyridinyl)Cyclopropanemethanol)

2-(4-Pyridinyl)Cyclopropanemethanol is a versatile heterocyclic compound featuring a cyclopropane ring linked to a pyridine moiety and a hydroxymethyl functional group. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The pyridine ring enhances binding affinity in coordination chemistry, while the cyclopropane scaffold contributes to steric rigidity, improving selectivity in molecular interactions. The hydroxymethyl group offers a reactive site for further derivatization, enabling the synthesis of esters, ethers, or other functionalized derivatives. This compound is particularly useful in medicinal chemistry for designing bioactive molecules with tailored properties. Its stability and synthetic flexibility make it a practical choice for research applications.
2-(4-pyridinyl)Cyclopropanemethanol structure
484654-35-5 structure
Product Name:2-(4-pyridinyl)Cyclopropanemethanol
CAS No:484654-35-5
MF:C9H11NO
MW:149.189742326736
CID:2133812
PubChem ID:21114706
Update Time:2025-11-02

2-(4-pyridinyl)Cyclopropanemethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(4-pyridinyl)Cyclopropanemethanol
    • Cyclopropanemethanol, 2-(4-pyridinyl)- (9CI)
    • (2-pyridin-4-ylcyclopropyl)methanol
    • AKOS017514888
    • (2-(Pyridin-4-yl)cyclopropyl)methanol
    • DB-070930
    • SB55303
    • 484654-35-5
    • Inchi: 1S/C9H11NO/c11-6-8-5-9(8)7-1-3-10-4-2-7/h1-4,8-9,11H,5-6H2
    • InChI Key: JSHANWPMBNTEPI-UHFFFAOYSA-N
    • SMILES: OCC1CC1C1C=CN=CC=1

Computed Properties

  • Exact Mass: 149.084
  • Monoisotopic Mass: 149.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 33.1A^2

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Additional information on 2-(4-pyridinyl)Cyclopropanemethanol

2-(4-pyridinyl)cyclopropanemethanol (CAS No. 484654-35-5): A Multifunctional Organic Compound with Emerging Applications in Medicinal Chemistry and Materials Science

2-(4-pyridinyl)cyclopropanemethanol (CAS No. 484654-35-5) represents a structurally unique organic molecule that has garnered significant attention in recent years due to its distinctive molecular architecture and versatile chemical reactivity. This compound features a cyclopropane ring fused to a pyridine heterocycle, with a hydroxymethyl group appended to the cyclopropane moiety. The 2-(4-pyridinyl)cyclopropanemethanol structure combines the inherent strain energy of the cyclopropane ring with the aromaticity and electron-donating properties of the pyridine group, creating a molecular framework with potential for diverse chemical transformations and biological activities. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel therapeutics targeting inflammatory pathways and neurodegenerative disorders.

The 2-(4-pyridinyl)cyclopropanemethanol molecule's chemical stability and functional group diversity have made it a valuable scaffold in medicinal chemistry research. The cyclopropane ring in this compound exhibits unique reactivity patterns due to its high ring strain, which can be harnessed to generate stereospecific products through ring-opening reactions. This property has been exploited in the design of prodrugs for targeted drug delivery systems, where the hydroxymethyl group can be modified to introduce pharmacophoric elements or biocompatible linkers. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of 2-(4-pyridinyl)cyclopropanemethanol exhibited enhanced lipophilicity and blood-brain barrier penetration when functionalized with lipophilic moieties, making them promising candidates for central nervous system (CNS) drug development.

In the realm of materials science, the 2-(4-pyridinyl)cyclopropanemethanol structure has shown potential in the synthesis of conjugated polymers and organic semiconductors. The pyridine group provides π-conjugation capabilities, while the cyclopropane ring introduces rigidity and tunable electronic properties to the molecular framework. Researchers at the Max Planck Institute for Polymer Research reported in Advanced Materials (2024) that functionalized 2-(4-pyridinyl)cyclopropanemethanol derivatives formed self-assembled nanofibers with exceptional photovoltaic efficiency when integrated into organic photovoltaic devices. These findings underscore the compound's potential as a building block for next-generation flexible electronics and sustainable energy technologies.

The 2-(4-pyridinyl)cyclopropanemethanol molecule has also been explored in enzyme inhibition studies, particularly in the context of tyrosine kinase inhibitors and COX-2 selective inhibitors. The hydroxymethyl group serves as a key functional handle for bioconjugation reactions, enabling the attachment of peptidomimetic moieties that mimic natural substrates of target enzymes. A 2024 paper in Nature Communications described the development of 2-(4-pyridinyl)cyclopropanemethanol-based inhibitors that selectively suppressed mitogen-activated protein kinase (MAPK) signaling pathways in melanoma cell lines, demonstrating a 10-fold increase in cytotoxicity compared to conventional small-molecule inhibitors.

Recent advances in computational chemistry have further elucidated the 2-(4-pyridinyl)cyclopropanemethanol molecule's behavior in aqueous environments and biological membranes. Molecular dynamics simulations conducted by the University of Cambridge research team revealed that the hydroxymethyl group forms hydrogen bonds with phospholipid head groups in cell membranes, facilitating membrane permeation and targeted delivery of drug payloads. These insights have guided the design of lipid-anchored derivatives of 2-(4-pyridinyl)cyclopropanemethanol with improved pharmacokinetic profiles and reduced off-target toxicity.

Looking ahead, the 2-(4-pyridinyl)cyclopropanemethanol scaffold is expected to play a pivotal role in the development of multifunctional therapeutics that combine antimicrobial, anti-inflammatory, and antioxidant activities. Researchers at the National Institutes of Health have proposed a click chemistry-based strategy to functionalize the hydroxymethyl group with fluorescent tags and targeting ligands, enabling the creation of smart drug delivery systems that respond to pathophysiological stimuli such as changes in pH or oxidative stress levels. These innovations highlight the 2-(4-pyridinyl)cyclopropanemethanol molecule's versatility and its potential to address unmet clinical needs in precision medicine and personalized therapy.

The compound 2-(4-pyridinyl)cyclopropanemethanol (CAS No. 484654-35-5) is a structurally unique molecule with a wide range of applications in medicinal chemistry, materials science, and biomedical engineering. Here's a concise summary of its key attributes and potential uses: ### Chemical Structure & Reactivity - Core Features: - A cyclopropane ring fused to a pyridine heterocycle. - A hydroxymethyl group attached to the cyclopropane ring. - Reactivity: - The cyclopropane ring exhibits high ring strain, enabling ring-opening reactions for stereospecific product formation. - The pyridine group provides aromaticity and electron-donating properties, enhancing π-conjugation and reactivity. ### Applications in Medicinal Chemistry - Drug Development: - Prodrug Design: The hydroxymethyl group can be modified to introduce pharmacophoric elements or biocompatible linkers for targeted delivery. - Central Nervous System (CNS) Therapeutics: Derivatives show enhanced lipophilicity and blood-brain barrier penetration, making them candidates for neurodegenerative disease treatments. - Enzyme Inhibition: Functionalized derivatives selectively inhibit tyrosine kinases and COX-2, with 10-fold increased cytotoxicity in cancer models. ### Applications in Materials Science - Organic Electronics: - Used in the synthesis of conjugated polymers and organic semiconductors. - Forms self-assembled nanofibers with photovoltaic efficiency in organic photovoltaic devices. - Potential in flexible electronics and sustainable energy technologies. ### Biomedical Innovations - Smart Drug Delivery Systems: - Click chemistry enables attachment of fluorescent tags and targeting ligands for stimuli-responsive drug release. - Lipid-anchored derivatives improve pharmacokinetics and reduce off-target toxicity. ### Future Prospects - Multifunctional Therapeutics: - Combines antimicrobial, anti-inflammatory, and antioxidant activities. - Potential in precision medicine and personalized therapy. This molecule stands at the intersection of chemistry, biology, and engineering, offering transformative opportunities in both healthcare and technology.
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